molecular formula C10H8N2O B3032486 Benzoylpyrazole CAS No. 19854-92-3

Benzoylpyrazole

Cat. No.: B3032486
CAS No.: 19854-92-3
M. Wt: 172.18 g/mol
InChI Key: UYMQWGLCXYHTES-UHFFFAOYSA-N
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Description

Benzoylpyrazole is a compound that belongs to the class of organic compounds known as pyrazoles. These are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms. This compound derivatives have garnered significant attention due to their diverse biological and pharmacological activities, including herbicidal properties .

Biochemical Analysis

Biochemical Properties

Benzoylpyrazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a Fe(II)-dependent and non-heme dioxygenase . The interaction between this compound and HPPD involves binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. This inhibition disrupts the biosynthesis of essential compounds like tocopherol and plastoquinone, which are vital for plant growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it acts as a herbicide by inhibiting HPPD, leading to the accumulation of toxic intermediates and causing cell death . In mammalian cells, this compound has been studied for its potential anti-inflammatory and anticancer properties. It influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of HPPD, forming a stable complex that prevents the enzyme from catalyzing its substrate . This binding interaction leads to the inhibition of HPPD activity, resulting in the disruption of metabolic pathways essential for cell survival. Additionally, this compound has been shown to modulate the expression of genes involved in inflammation and cancer, further elucidating its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity . These findings highlight the importance of dosage optimization in the application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like HPPD . The inhibition of HPPD by this compound disrupts the conversion of 4-hydroxyphenylpyruvic acid to homogentisate, affecting the biosynthesis of tocopherol and plastoquinone . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic and agricultural applications .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the chloroplasts, mitochondria, or nuclei can impact its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylpyrazole compounds can be synthesized through various methods. One common approach involves the reaction of 1,3-diphenylpropane-1,3-dione with dimethylformamide dimethylacetal. This reaction typically occurs under mild conditions and yields this compound derivatives . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes to form pyrazoles .

Industrial Production Methods: Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification to obtain the desired this compound derivatives .

Chemical Reactions Analysis

Types of Reactions: Benzoylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Benzoylpyrazole and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of a benzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a potent herbicide and enzyme inhibitor makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

phenyl(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMQWGLCXYHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286771
Record name benzoylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19854-92-3
Record name 19854-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzoylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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